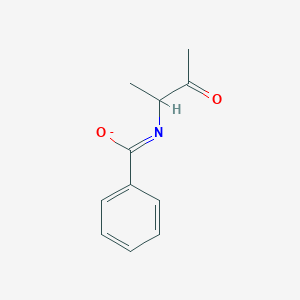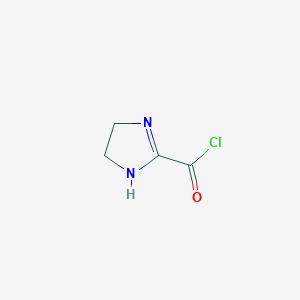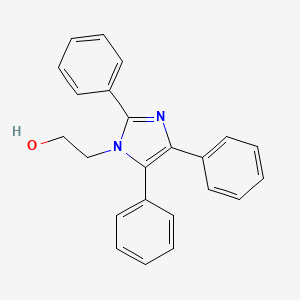![molecular formula C17H32O4 B14215556 2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane CAS No. 779349-35-8](/img/structure/B14215556.png)
2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane is a chemical compound characterized by the presence of two dioxolane rings Dioxolanes are five-membered cyclic ethers with two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane typically involves the reaction of decyl bromide with 1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbon atoms adjacent to the oxygen atoms in the dioxolane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted dioxolane derivatives.
Aplicaciones Científicas De Investigación
2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The dioxolane rings can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The compound may also disrupt cellular membranes, contributing to its antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(1,3-Dioxolan-2-yl)furan: Another dioxolane derivative with applications in organic synthesis.
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: Used in the preparation of fluorescent probes and other bioactive compounds.
Ethyl 2-(2-Methyl-1,3-dioxolan-2-yl)acetate: Utilized in the synthesis of various organic compounds.
Uniqueness
2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in drug delivery and material science.
Propiedades
Número CAS |
779349-35-8 |
|---|---|
Fórmula molecular |
C17H32O4 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
2-[10-(1,3-dioxolan-2-yl)decyl]-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C17H32O4/c1-17(20-14-15-21-17)11-9-7-5-3-2-4-6-8-10-16-18-12-13-19-16/h16H,2-15H2,1H3 |
Clave InChI |
AURCWRAFRQZRKS-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)CCCCCCCCCCC2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one](/img/structure/B14215474.png)

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;propanoic acid](/img/structure/B14215499.png)


![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1,2-diphenyl-1H-indole](/img/structure/B14215516.png)

![4-[Methyl(2-oxoethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14215526.png)

![[3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea](/img/structure/B14215534.png)
![[Methoxy(dimethyl)silyl]methyl prop-2-enoate](/img/structure/B14215541.png)
![6-(2-{3-[(Propan-2-yl)oxy]phenyl}ethenyl)naphthalene-2-carbonitrile](/img/structure/B14215549.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(2-chlorophenyl)-5,7-dimethyl-](/img/structure/B14215558.png)

